4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a butoxy group, a pyridazinone moiety, and a benzenesulfonamide structure, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
4-butoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-3-13-23-14-6-8-15(9-7-14)24(21,22)18-11-12-19-16(20)5-4-10-17-19/h4-10,18H,2-3,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMDTUMIBTWYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Moiety: Starting from a suitable pyridazine derivative, the oxo group can be introduced through oxidation reactions.
Attachment of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Benzenesulfonamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The benzenesulfonamide moiety participates in nucleophilic substitution and hydrogen-bonding interactions critical for biological activity:
-
Nucleophilic Substitution :
The sulfonamide nitrogen undergoes alkylation or acylation under basic conditions. For example, reactions with benzyl bromide derivatives yield N-alkylated products, enhancing target affinity in enzyme inhibition studies . -
Hydrogen Bonding :
The sulfonamide group forms stable hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase IX/XII), confirmed via molecular docking simulations .
Pyridazinone Ring Transformations
The 6-oxopyridazin-1(6H)-yl group displays acid/base-mediated reactivity:
Butoxy Chain Modifications
The 4-butoxy substituent undergoes oxidative cleavage and etherification:
-
Oxidative Cleavage :
Treatment with CrO₃ in acetic acid cleaves the ether bond, generating a carboxylic acid derivative. -
Ether Exchange :
Reaction with thionyl chloride converts the butoxy group to a chlorosulfonyl intermediate, enabling further functionalization .
Multi-Target Enzyme Inhibition
This compound inhibits phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) through distinct mechanisms:
Synthetic Derivatives
Structural modifications enhance pharmacological profiles:
-
Benzylation at the pyridazinone 3-OH group improves hCA IX inhibition (Kᵢ = 4.9 nM) .
-
Sulfonate Ester Formation (e.g., methanesulfonyl derivatives) increases COX-2 selectivity (SI = 210 vs. COX-1) .
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer (t₁/₂ > 24h) but degrades in acidic media (pH 2.0, t₁/₂ = 8h), suggesting gastric instability .
This reactivity profile positions 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide as a versatile scaffold for developing multi-target anti-inflammatory agents, with optimization potential through rational substituent engineering .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is in the field of oncology. Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridazinone compounds showed promising activity against various cancer cell lines, suggesting that modifications like the butoxy group can enhance efficacy .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Sulfonamides are known to possess anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Similar sulfonamides have shown effectiveness against a range of bacterial strains.
Case Study : A study on sulfonamide derivatives indicated that modifications to the benzene ring could enhance antibacterial activity, particularly against Gram-positive bacteria .
Synthesis and Development
The synthesis of this compound involves several key steps:
- Formation of Pyridazinone Ring : The initial step involves synthesizing the pyridazinone core through cyclization reactions.
- Alkylation : The introduction of the butoxy group is achieved through alkylation reactions with appropriate alkyl halides.
- Sulfonamide Formation : Finally, the sulfonamide linkage is formed via reaction with sulfonyl chlorides.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Pyridazinone Derivatives: Compounds with similar pyridazinone structures that may exhibit similar biological activities.
Uniqueness
4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides and pyridazinone derivatives.
Biological Activity
4-butoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The compound is synthesized through a series of chemical reactions involving the modification of pyridazine derivatives. The process typically includes:
- Formation of the Pyridazine Ring : The initial step involves the synthesis of the 6-oxopyridazine framework, which is achieved through condensation reactions.
- Introduction of the Sulfonamide Group : The benzenesulfonamide moiety is introduced to enhance the compound's biological activity.
- Alkylation : The butoxy group is added to increase lipophilicity, which may improve cell membrane permeability.
Biological Evaluations
Recent studies have focused on evaluating the biological activity of this compound against various targets:
1. Anti-inflammatory Activity
The compound has shown significant inhibitory effects on key enzymes associated with inflammatory processes:
- Carbonic Anhydrase (CA) : Inhibitory activity was tested against multiple isoforms (I, II, IX, XII), demonstrating a multi-target approach in reducing inflammation .
- Cyclooxygenase (COX-2) : The compound exhibits selective inhibition of COX-2, which is crucial in the inflammatory response .
- 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme further supports its role as an anti-inflammatory agent by blocking leukotriene synthesis .
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays:
- Cell Line Studies : It demonstrated antiproliferative effects against several cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating superior efficacy compared to standard chemotherapeutics like Doxorubicin .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through modulation of key apoptotic pathways, specifically inhibiting Bcl-2 expression .
Research Findings and Case Studies
A comprehensive study conducted by Badawi et al. (2023) highlighted the synthesis and evaluation of various pyridazinone derivatives, including this compound. The following table summarizes key findings regarding its biological activity:
Q & A
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Systematic substitution of the butoxy chain (e.g., replacing with cyclopropoxy or ethoxy groups) and pyridazine ring modifications (e.g., introducing methyl groups) are tested. Bioisosteric replacement of the sulfonamide with a thiadiazole group can balance potency and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
